2,4,6-Trideuteriobenzene-1,3,5-triol
Overview
Description
2,4,6-Trideuteriobenzene-1,3,5-triol is a chemical compound characterized by the presence of deuterium atoms at the 2, 4, and 6 positions of a benzene ring, which is also tri-substituted with hydroxyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trideuteriobenzene-1,3,5-triol typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions. One common method is the deuterium exchange reaction, where a precursor compound undergoes exchange with deuterium gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuterium exchange reactions, often carried out in specialized reactors designed to handle deuterium gas safely. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trideuteriobenzene-1,3,5-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The reduction of this compound can yield deuterated benzene derivatives.
Substitution: Substitution reactions can lead to the formation of multi-substituted benzene derivatives.
Scientific Research Applications
2,4,6-Trideuteriobenzene-1,3,5-triol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism by which 2,4,6-Trideuteriobenzene-1,3,5-triol exerts its effects depends on its specific application. In metabolic studies, the compound acts as a tracer, allowing researchers to track the movement and incorporation of deuterium into biological systems. The molecular targets and pathways involved are typically those related to the metabolic processes being studied.
Comparison with Similar Compounds
2,4,6-Tribromobenzene-1,3,5-triol
2,4,6-Trihydroxybenzene-1,3,5-triol
2,4,6-Triacetylbenzene-1,3,5-triol
Properties
IUPAC Name |
2,4,6-trideuteriobenzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])O)[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858310 | |
Record name | (~2~H_3_)Benzene-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036711-64-4 | |
Record name | (~2~H_3_)Benzene-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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